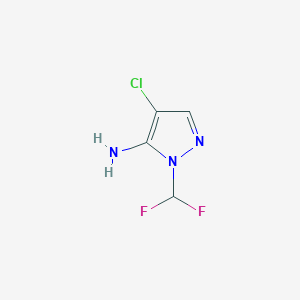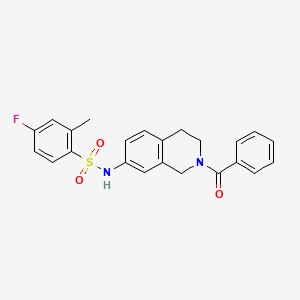
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydroquinoline-Embedded Compounds : Research by Borgohain et al. (2017) focused on synthesizing tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides using N-aryl-2-fluorobenzenesulfonamides, which are structurally related to the compound . This process is significant for creating novel chemical entities with potential applications in medicinal chemistry (Borgohain et al., 2017).
Cyanation of C-H Bonds : Chaitanya et al. (2013) described a method for cyanating chelation-assisted C-H bonds, employing compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide. This process is vital for synthesizing various benzonitrile derivatives in medicinal chemistry (Chaitanya et al., 2013).
Biological and Medicinal Applications
Pro-apoptotic Effects in Cancer Cells : Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, similar in structure to the compound . These compounds were found to induce apoptosis in cancer cells by activating pro-apoptotic genes and pathways (Cumaoğlu et al., 2015).
Anticancer Agents : A study by Redda et al. (2010) highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, focusing on their potential as anticancer agents. These compounds, which include structures related to the specified compound, showed cytotoxic activity against breast cancer cell lines (Redda et al., 2010).
Tubulin Polymerization Inhibitors : Srikanth et al. (2016) developed 2-anilino-3-aroylquinolines, which demonstrated notable antiproliferative activity and tubulin polymerization inhibition, suggesting potential applications in cancer therapeutics (Srikanth et al., 2016).
Catalytic and Synthesis Applications
Photocatalytic Applications : Ohkubo et al. (2013) explored photocatalytic reactions involving compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide, demonstrating their potential in organic synthesis and material science (Ohkubo et al., 2013).
Palladium-Catalyzed Reactions : Xia et al. (2014) reported on palladium-catalyzed C-H activation and intermolecular annulation with allenes, using compounds related to the specified compound. This highlights its utility in facilitating complex chemical reactions (Xia et al., 2014).
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-13-20(24)8-10-22(16)30(28,29)25-21-9-7-17-11-12-26(15-19(17)14-21)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZNFVIIHXUFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide](/img/structure/B2374947.png)
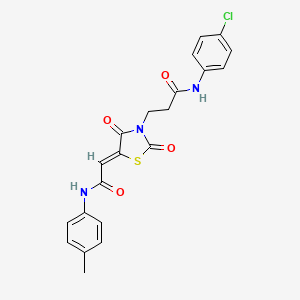

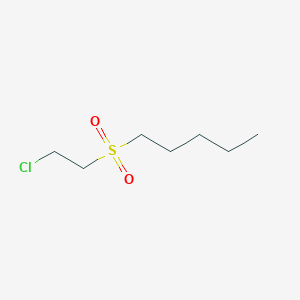

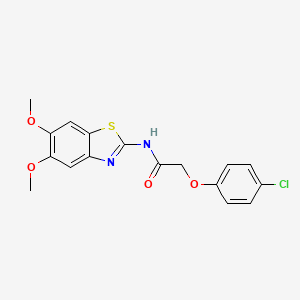
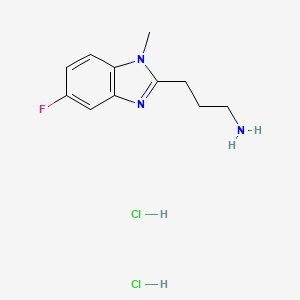
![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
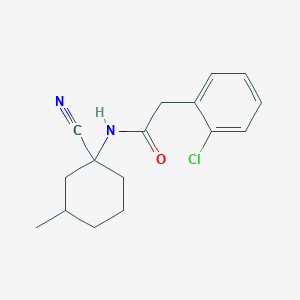
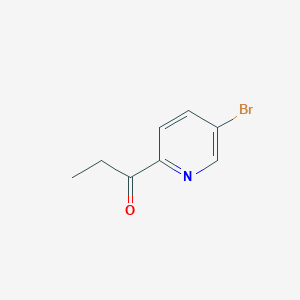
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)

